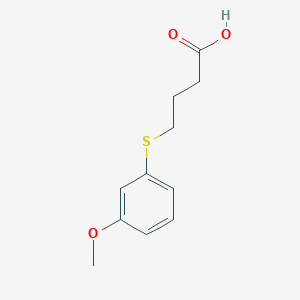
4-((3-Methoxyphenyl)thio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methoxyphenyl)thio)butanoic acid is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a methoxyphenyl group attached to a butanoic acid backbone via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)thio)butanoic acid typically involves the following steps:
Thioether Formation: The reaction between 3-methoxyphenylthiol and a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.
Acidification: The resulting intermediate is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methoxyphenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 4-((3-Methoxyphenyl)sulfinyl)butanoic acid, 4-((3-Methoxyphenyl)sulfonyl)butanoic acid.
Reduction: 4-((3-Methoxyphenyl)thio)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((3-Methoxyphenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((3-Methoxyphenyl)thio)butanoic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress Pathways: The compound may exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production.
Inflammatory Pathways: It may also influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Methoxyphenyl)thio)butanoic acid: Similar structure but with the methoxy group in the para position.
4-((3-Hydroxyphenyl)thio)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-((3-Methoxyphenyl)thio)pentanoic acid: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
4-((3-Methoxyphenyl)thio)butanoic acid is unique due to the specific positioning of the methoxy group and the thioether linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C11H14O3S/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
Clé InChI |
PIYQKNNMKURSLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















